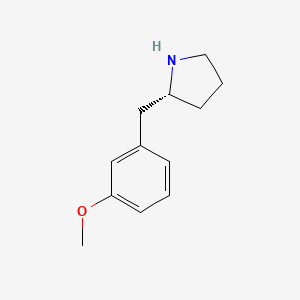

(R)-2-(3-Methoxybenzyl)pyrrolidine

Beschreibung

(R)-2-(3-Methoxybenzyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 3-methoxy-substituted benzyl group at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for targeting G protein-coupled receptors (GPCRs) or enzymes. Its enantiomeric purity (R-configuration) is critical for receptor binding selectivity, as seen in analogs targeting orexin receptors or formyl peptide receptors (FPRs) .

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

(2R)-2-[(3-methoxyphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(9-12)8-11-5-3-7-13-11/h2,4,6,9,11,13H,3,5,7-8H2,1H3/t11-/m1/s1 |

InChI-Schlüssel |

IYXHWZSBBUXBCD-LLVKDONJSA-N |

Isomerische SMILES |

COC1=CC=CC(=C1)C[C@H]2CCCN2 |

Kanonische SMILES |

COC1=CC=CC(=C1)CC2CCCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Methoxybenzyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a 3-methoxybenzyl halide under basic conditions. One common method is the nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the benzyl halide, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-2-(3-Methoxybenzyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(3-Methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The pyrrolidine ring can be reduced to form a more saturated ring system.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

®-2-(3-Methoxybenzyl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-2-(3-Methoxybenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid residues.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Receptor Selectivity

Pyridazinone Derivatives with Methoxybenzyl Groups Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide and its 4-methoxybenzyl analog demonstrate that substituent position (3- vs. 4-methoxy) significantly impacts receptor selectivity. The 3-methoxybenzyl derivative acts as a mixed FPR1/FPR2 agonist, while the 4-methoxybenzyl variant is a specific FPR2 agonist. Both activate calcium mobilization and chemotaxis in human neutrophils .

Implications for (R)-2-(3-Methoxybenzyl)pyrrolidine The 3-methoxybenzyl group in the target compound may favor interactions with receptors requiring meta-substituted aromatic moieties, similar to FPRs. However, replacing pyridazinone with pyrrolidine could alter binding kinetics due to differences in ring rigidity and hydrogen-bonding capacity.

Enantiomeric Differences in Pharmacological Profiles

Orexin Receptor Antagonists

The (S)-2-(3,4-dimethoxybenzyl)pyrrolidine derivative (compound 11 ) exhibits potent dual orexin receptor antagonism (OX1R/OX2R), with LC-MS data confirming its molecular identity ([M+H]+ = 419.13) . Enantiomers of benzylpyrrolidines often show divergent receptor affinities. For example, switching from S- to R-configuration in related compounds can reduce OX1R binding by >50% .

Key Insight

The R-configuration in this compound may confer distinct receptor selectivity compared to S-enantiomers, particularly in GPCR-targeted therapies.

Comparison with this compound

- Simplicity : The target compound lacks fused pyridazine rings, simplifying synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.